

Spectroscopic Profile of 1H-Indazole-3-Carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **1H-Indazole-3-Carbaldehyde**

Cat. No.: **B1312694**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indazole-3-Carbaldehyde**, a key heterocyclic building block in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers and scientists the foundational information required for the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1H-Indazole-3-Carbaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
|------------------------------------|---------------------|-----------------------------|-------------------|
| 14.17 | Broad Singlet | - | N-H |
| 10.20 | Singlet | - | CHO |
| 8.14 | Doublet | 8.5 | Ar-H |
| 7.70 | Doublet | 8.5 | Ar-H |
| 7.49 | Doublet of Triplets | 7.0, 1.0 | Ar-H |
| 7.37 | Doublet of Triplets | 7.0, 1.0 | Ar-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|-------------------|
| 187.4 | C=O (Aldehyde) |
| 143.4 | Ar-C |
| 141.1 | Ar-C |
| 127.3 | Ar-C |
| 123.8 | Ar-C |
| 120.7 | Ar-C |
| 120.2 | Ar-C |
| 111.2 | Ar-C |

Solvent: DMSO-d₆, Spectrometer Frequency: 75 MHz[1][2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Vibrational Mode Assignment |
|--------------------------------|-----------------------------|
| 3254, 3174 | N-H Stretching |
| 1671 | C=O Stretching (Aldehyde) |
| 1458 | Aromatic C=C Stretching |
| 1331 | C-N Stretching |
| 1251 | C-H Bending |
| 1092 | C-H in-plane Bending |
| 792, 739 | C-H out-of-plane Bending |

Technique: Attenuated Total Reflectance (ATR)[1][2]

Table 4: Mass Spectrometry Data

| m/z (calculated) | m/z (found) | Ionization Mode | Molecular Formula |
|------------------|-------------|------------------|--------------------|
| 145.0390 | 145.0402 | ESI ⁻ | [M-H] ⁻ |

Technique: High-Resolution Mass Spectrometry (HRMS)[1][2]

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer.[1] The sample of **1H-Indazole-3-Carbaldehyde** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectra were recorded using a spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory.[1] The spectrum was obtained from a neat sample of

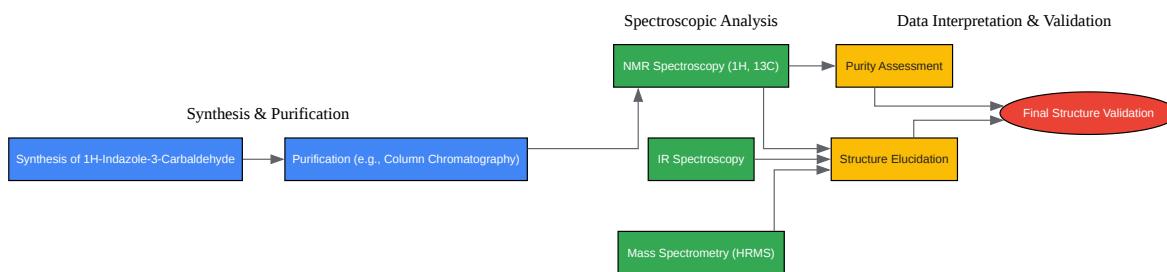
the compound.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in negative ion mode.[\[3\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **1H-Indazole-3-Carbaldehyde**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1H-Indazole-3-Carbaldehyde**.

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